molecular formula C16H15ClN2O4 B5468270 4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide

Cat. No.: B5468270
M. Wt: 334.75 g/mol
InChI Key: RNWNLEKZPMPNIY-UHFFFAOYSA-N
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Description

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide is an organic compound with the molecular formula C15H14ClNO4 It is a derivative of benzamide and is characterized by the presence of a chloro group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-dimethoxyphenyl)benzamide
  • 4-chloro-N-(2,4-dimethoxyphenyl)carbamoyl]phenylacetamide
  • 4-chloro-N-(2,4-dimethoxyphenyl)carbamoyl]phenylurea

Uniqueness

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and dimethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-12-7-8-13(14(9-12)23-2)18-16(21)19-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWNLEKZPMPNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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